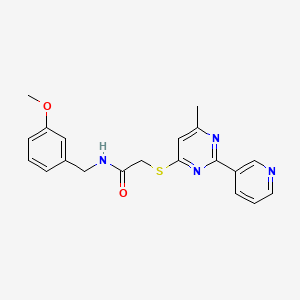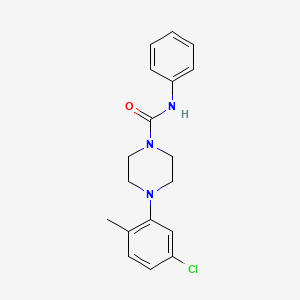
4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and two phenyl groups, which are aromatic hydrocarbons . One of the phenyl groups is substituted with a chlorine atom and a methyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. The retrieved data does not provide specific information about the chemical reactions of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. The retrieved data does not provide specific information about the physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen
Synthesis of New Amides
The synthesis of new carboxylic acid amides featuring an N-methylpiperazine fragment has been explored through various reactions. Notably, the synthesis of 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide and its subsequent reactions have paved the way for the creation of substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides. These compounds are crucial intermediates in the synthesis of the antileukemic agent imatinib and its isomers, highlighting their significance in medicinal chemistry research (E. Koroleva, et al., 2011).
Anticancer and Anti-5-Lipoxygenase Agents
A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, showcasing potential as anticancer and anti-5-lipoxygenase agents. These compounds, generated through condensation of carboxamide with aromatic aldehydes, have been tested for their cytotoxic properties against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities, demonstrating their therapeutic potential (A. Rahmouni, et al., 2016).
Antimycobacterial Activity
Research on 5-chloro-N-phenylpyrazine-2-carboxamides has revealed their significant in vitro activity against Mycobacterium tuberculosis, with the molecular structure tolerating various substituents while maintaining antimycobacterial activity. These findings underscore the potential of these compounds in addressing tuberculosis, with certain derivatives showing promising activity levels and reduced cytotoxicity, marking them as potential leads for developing new antimycobacterial agents (J. Zítko, et al., 2013).
Serotonin Ligands
The investigation into arylpiperazine derivatives has identified compounds with high affinity for 5-HT1A serotonin receptors. By substituting the aryl portion and adjusting the 4-substituent, researchers have developed agents with significant potential for studying mood disorders, contributing to our understanding of serotonin's role in mental health (R. Glennon, et al., 1988).
Endosomolytic Polymers
Poly(amido-amine)s (PAAs) carrying ter-amino groups and a carboxyl group per repeating unit have been synthesized, demonstrating nontoxicity and pH-dependent hemolysis, most notably at pH 5.5. This study highlights the importance of PAAs' physicochemical properties in their biological activity, particularly their potential as endosomolytic polymers for drug delivery systems (P. Ferruti, et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-14-7-8-15(19)13-17(14)21-9-11-22(12-10-21)18(23)20-16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFIZMXHPZYFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
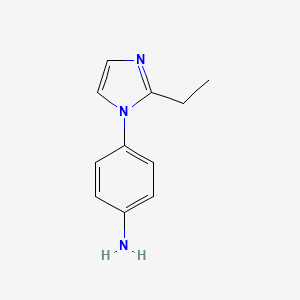

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2849636.png)


![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2849641.png)
![[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2849643.png)
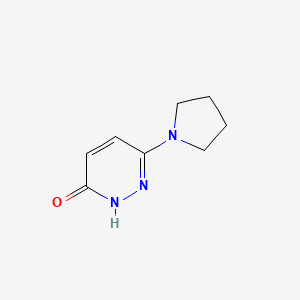

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849649.png)

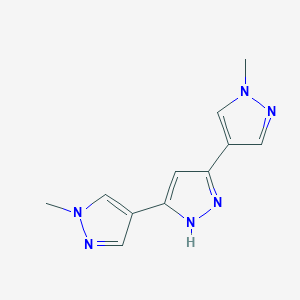
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/no-structure.png)
